1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of PHOP is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the transformation of anandamide to arachidonic acid . It plays a crucial role in the degradation of endogenous oleamide and anandamide .
Mode of Action
PHOP acts as an inhibitor of FAAH . By binding to FAAH, it prevents the enzyme from catalyzing the hydrolysis of fatty acid amides . This results in an increase in the levels of anandamide and oleamide, which are endogenous signaling molecules involved in various physiological functions .
Biochemical Pathways
The inhibition of FAAH by PHOP affects the endocannabinoid system . This system is involved in a variety of physiological processes including pain sensation, mood, and memory . By preventing the degradation of anandamide and oleamide, PHOP can potentially modulate these processes .
Result of Action
The inhibition of FAAH by PHOP leads to an increase in the levels of anandamide and oleamide . These molecules are involved in various physiological functions, including pain sensation, mood, and memory . Therefore, the action of PHOP could potentially modulate these processes .
Action Environment
The action, efficacy, and stability of PHOP can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . For instance, the storage temperature for PHOP is recommended to be −20°C . .
Biochemical Analysis
Biochemical Properties
1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one interacts with FAAH, a serine hydrolase . The nature of this interaction is inhibitory, leading to a decrease in the transformation of anandamide to arachidonic acid .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of FAAH . By inhibiting this enzyme, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FAAH . This binding inhibits the enzyme, leading to changes in the levels of anandamide and arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHOP involves several key steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the main molecular framework, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that are critical for the inhibitory activity of PHOP. This can include halogenation, alkylation, or acylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of PHOP would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
PHOP undergoes several types of chemical reactions, including:
Oxidation: PHOP can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within PHOP, potentially altering its inhibitory activity.
Substitution: Various substitution reactions can be employed to introduce different substituents into the PHOP molecule, which can be useful for structure-activity relationship studies.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield various reduced forms of PHOP.
Scientific Research Applications
PHOP has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the activity and inhibition of FAAH.
Biology: Employed in studies investigating the role of fatty acid amides in biological systems.
Medicine: Potential therapeutic applications in the treatment of conditions related to the endocannabinoid system, such as pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting FAAH and related enzymes.
Comparison with Similar Compounds
Similar Compounds
URB597: Another potent FAAH inhibitor with a similar mechanism of action.
PF-04457845: A selective FAAH inhibitor with high potency and specificity.
JZL184: Inhibits monoacylglycerol lipase (MAGL), another enzyme involved in endocannabinoid metabolism.
Uniqueness of PHOP
PHOP is unique due to its extremely low inhibition constants and high selectivity for FAAH compared to other enzymes. This makes it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents targeting FAAH .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-15(18-20-17-16(22-18)12-7-13-19-17)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHQLPAKFVGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435440 | |
Record name | PHOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288862-83-9 | |
Record name | PHOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 288862-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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